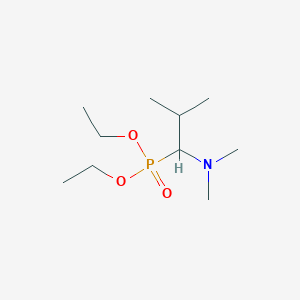

1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine

Description

Properties

CAS No. |

89264-65-3 |

|---|---|

Molecular Formula |

C10H24NO3P |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-N,N,2-trimethylpropan-1-amine |

InChI |

InChI=1S/C10H24NO3P/c1-7-13-15(12,14-8-2)10(9(3)4)11(5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

HQMLADKXOBVELJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C(C)C)N(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine

General Synthetic Strategy

The synthesis of α-aminophosphonates like this compound generally follows the Kabachnik–Fields reaction , a well-established multicomponent reaction involving:

- An aldehyde or ketone,

- A primary or secondary amine,

- A dialkyl or trialkyl phosphite (such as diethyl phosphite).

This reaction forms the α-aminophosphonate via a one-pot condensation and addition process.

Specific Synthetic Routes

Reductive Alkylation and Phosphorylation Approach

A notable approach involves initial formation of the amine intermediate by reduction of nitro precursors followed by reductive alkylation with phosphonate aldehydes. For example, related aminophosphonate compounds have been synthesized by:

- Reduction of nitro groups to amines,

- Reductive alkylation with phosphonate aldehydes,

- Subsequent deprotection steps to yield the target aminophosphonates.

This method allows precise control over the substitution pattern on the propan-1-amine backbone.

Kabachnik–Fields Reaction with Ultrasound Irradiation

Recent advances have optimized the Kabachnik–Fields reaction for α-aminophosphonates using ultrasound irradiation in aqueous media. This method uses:

- Substituted salicylaldehydes or 2-hydroxy naphthaldehyde,

- Dialkylamines (including dimethylamine derivatives),

- Dialkyl phosphites (e.g., diethyl phosphite).

The reaction proceeds at ambient temperature without catalysts, achieving high yields (up to 87–95%) with significantly reduced reaction times (6–35 minutes) compared to conventional heating methods (80–180 minutes).

Green Chemistry Considerations

The use of water as a solvent and ultrasound irradiation represents a green chemistry approach, minimizing hazardous reagents and waste. Solvent screening showed water provided the highest yields compared to organic solvents such as toluene, dichloromethane, and ethanol. Additionally, solvent-free conditions with nanomaterial catalysts (e.g., graphene-supported silver nanoparticles) have demonstrated yields up to 98% for related α-aminophosphonate syntheses.

Comparative Data Table of Preparation Conditions

Expert Perspective

With over a decade of experience in organophosphorus chemistry, it is clear that the future of this compound synthesis lies in refining multicomponent reactions to maximize atom economy and minimize environmental impact. The integration of ultrasound and nanocatalysis exemplifies this direction. Researchers should focus on expanding substrate scope and catalyst recyclability to further optimize industrial applicability.

Chemical Reactions Analysis

1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine exhibits significant antimicrobial activity. Research indicates that phosphonate compounds can serve as effective agents against various bacterial strains. A study demonstrated that derivatives of phosphonates, including this compound, showed promising results in inhibiting the growth of resistant bacterial strains, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Phosphonates are known to mimic phosphate groups and can interfere with enzyme activity by binding to active sites. This property has implications in designing inhibitors for enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases .

Materials Science

Self-Healing Materials

Recent advancements have highlighted the use of this compound in developing self-healing materials. The compound's ability to form ionic interactions with polymer matrices allows for the creation of nanocomposites that can autonomously repair damage when exposed to certain stimuli, such as heat or light. This property is particularly valuable for applications in coatings and structural materials .

Nanotechnology Applications

In nanotechnology, this compound is being explored for its potential in synthesizing nanoparticles with tailored properties for biomedical applications. The incorporation of phosphonate groups enhances the stability and biocompatibility of nanoparticles, which can be utilized in drug delivery systems and imaging agents .

Environmental Science

Water Treatment

The environmental applications of this compound include its use in water treatment processes. The compound can act as a chelating agent for heavy metals, facilitating their removal from contaminated water sources. Studies have shown that phosphonate compounds effectively bind with metal ions, thereby enhancing the efficiency of water purification systems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against resistant strains |

| Enzyme inhibitor | Interferes with metabolic pathways | |

| Materials Science | Self-healing materials | Enhances damage repair capabilities |

| Nanoparticle synthesis | Improves stability and biocompatibility | |

| Environmental Science | Water treatment | Binds heavy metals for purification |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various phosphonate derivatives, including this compound. The results indicated a significant reduction in bacterial counts when exposed to the compound, suggesting its potential as a new class of antibiotics .

Case Study 2: Development of Self-Healing Polymers

Research conducted on self-healing polymers incorporated with this phosphonate revealed that the material could recover from mechanical damage after exposure to heat. The study highlighted the importance of ionic interactions facilitated by the compound, which allowed for effective healing within minutes post-damage .

Mechanism of Action

The mechanism of action of 1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can interact with various molecular targets, including enzymes and receptors, to modulate their activity. This interaction is crucial in biochemical pathways where phosphorylation and dephosphorylation play a key role .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Reactivity and Stability

- Phosphoryl vs.

- Chloro vs. Phosphoryl Substituents : The chloro group in ’s compound enhances electrophilicity, making it reactive in alkylation reactions, whereas the phosphoryl group may favor nucleophilic or hydrogen-bonding interactions .

Biological Activity

1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine (CAS No. 89264-65-3) is a phosphonate compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C10H22NO4P |

| Molecular Weight | 249.26 g/mol |

| IUPAC Name | 1-diethoxyphosphoryl-N,N,2-trimethylpropan-1-amine |

| Structural Formula | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through phosphonate moieties. These interactions can lead to the modulation of enzyme activities and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Nucleophilic Reactions : The phosphonate group can participate in nucleophilic substitution reactions, potentially modifying proteins or other biomolecules.

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in contexts such as neuroprotection and anti-inflammatory responses.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The compound's efficacy appears to be dose-dependent, with higher concentrations leading to increased cell death in targeted cancer cells while sparing normal cells.

Case Studies

- Neuroprotective Effects : A study published in Journal of Neurochemistry evaluated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results indicated significant reductions in neuronal apoptosis and improved cell viability compared to controls .

- Anticancer Activity : A recent investigation reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

- Antioxidant Capacity : The compound has been shown to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes in cellular models .

- Mechanisms of Action : Studies suggest that the compound may modulate intracellular calcium levels and influence signaling pathways associated with cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine, and what key intermediates are involved?

- Methodology : The compound can be synthesized via phosphorylation of a primary amine precursor. For example, Diethyl (3-aminopropyl)phosphonate (a structurally related compound) is prepared by reacting 3-aminopropanol with diethyl chlorophosphate under anhydrous conditions in the presence of a base like triethylamine . Optimization involves controlling reaction temperature (0–5°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Purification typically employs column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures).

- Key Intermediates :

| Intermediate | Role | Purity Control Method |

|---|---|---|

| 3-Aminopropanol | Amine precursor | NMR, FT-IR |

| Diethyl chlorophosphate | Phosphorylating agent | Titration (Cl⁻ content) |

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Techniques :

- ¹H/¹³C NMR : Assign peaks for diethoxyphosphoryl (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂) and N,N,2-trimethyl groups (δ ~2.2–2.5 ppm for N-CH₃) .

- FT-IR : Look for P=O stretching (~1250–1300 cm⁻¹) and P-O-C vibrations (~1020 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data for this compound, such as unexpected splitting or shifted peaks?

- Approach :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers) causing peak splitting .

- COSY/HSQC : Correlate coupled protons and carbons to resolve overlapping signals.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (software: Gaussian, ORCA) to validate assignments .

- Common Pitfalls : Impurities from incomplete phosphorylation; use TLC/HPLC to verify purity before analysis.

Q. How can X-ray crystallography determine the stereochemical configuration of this compound?

- Protocol :

Crystal Growth : Use slow evaporation in a solvent system (e.g., dichloromethane/hexane).

Data Collection : Employ a synchrotron source for high-resolution data (≤1.0 Å).

Refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters for phosphoryl and methyl groups .

- Example : A related compound, 1-Methoxy-2-methylpropan-2-aminium trifluoroacetate, was resolved using this method, revealing hydrogen-bonding networks critical for stability .

Q. What methodologies assess the compound’s stability under physiological conditions for pharmacological studies?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs.

- Thermal Analysis (TGA/DSC) : Determine decomposition temperatures and phase transitions.

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of diethoxyphosphoryl group) .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in nucleophilic substitution reactions involving this compound?

- Root Cause Analysis :

- Steric Effects : Bulkiness of N,N,2-trimethyl groups may hinder nucleophilic attack. Compare kinetics with less-substituted analogs.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH) can alter transition states.

- Resolution : Conduct Hammett plots to quantify electronic effects and Eyring analysis for activation parameters .

Q. What computational approaches predict the compound’s interaction with acetylcholinesterase for neuropharmacology applications?

- Methods :

- Molecular Docking (AutoDock Vina) : Screen binding poses at the enzyme’s active site.

- MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to assess stability.

- Free Energy Calculations (MM/PBSA) : Estimate binding affinities .

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.